Methyl 5-fluoropyrimidine-2-carboxylate
Overview
Description
Methyl 5-fluoropyrimidine-2-carboxylate is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorine atom at the 5-position of the pyrimidine ring and a carboxylate ester group at the 2-position makes this compound unique and valuable in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Methyl 5-fluoropyrimidine-2-carboxylate, a fluorinated pyrimidine, primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a significant target for anticancer drugs .
Mode of Action
The compound’s active metabolite, 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) , binds to TS, forming a covalently bound ternary complex . This binding inhibits TS, disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The inhibition of TS by FdUMP disrupts the de novo synthesis of thymidine monophosphate (dTMP) , a critical component of DNA . This disruption affects DNA replication and repair, leading to cell death .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is 1.58, suggesting it may readily cross biological membranes .
Result of Action
The inhibition of TS and disruption of DNA synthesis result in cell death , particularly in rapidly dividing cells such as cancer cells . This makes fluoropyrimidines effective in the treatment of various cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrimidines, a group to which this compound belongs, can inhibit enzymes like thymidylate synthase . This interaction can lead to the disruption of DNA synthesis, making these compounds of interest in cancer research .
Cellular Effects
Fluorinated pyrimidines have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated pyrimidines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoropyrimidine-2-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with methanol in the presence of a strong acid catalyst to form the desired ester . Another approach involves the direct fluorination of methyl pyrimidine-2-carboxylate using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process while maintaining consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Methyl 5-fluoropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoropyridine-4-carboxylate
- Methyl 5-methylpyrimidine-2-carboxylate
- Methyl 2-fluoropyrimidine-4-carboxylate
Uniqueness
Methyl 5-fluoropyrimidine-2-carboxylate is unique due to the specific positioning of the fluorine atom and the ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-fluoropyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWZGVWTHJYDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693269 | |
Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-47-4 | |
Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.